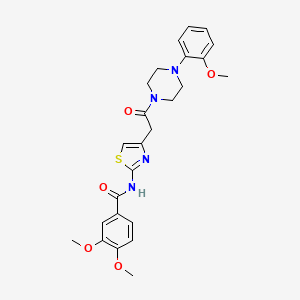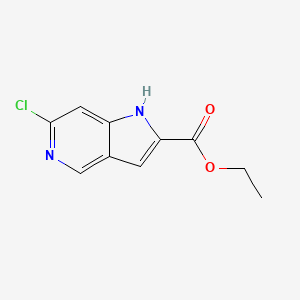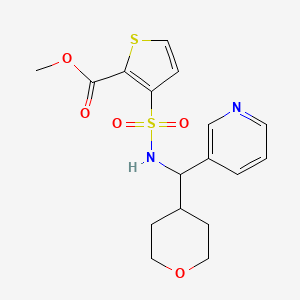
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methoxybenzamide, also known as THP-PEG-Bz-Amide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug delivery.
Aplicaciones Científicas De Investigación
Electrochemical Biosensors
A study describes the development of a highly sensitive biosensor using a novel modified electrode for the electrocatalytic determination of glutathione and piroxicam, showcasing the application of similar compounds in enhancing biosensor sensitivity and specificity (Karimi-Maleh et al., 2014).
Histone Deacetylase Inhibitors
Research into acyl derivatives of N-hydroxybenzamide has led to the identification of potent, subtype-selective HDAC6 inhibitors. This work highlights the medicinal chemistry applications of similar compounds in designing selective inhibitors for therapeutic purposes (Blackburn et al., 2014).
Molecular Structure and Intermolecular Interactions
A study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into how intermolecular interactions influence molecular geometry, which is essential for understanding the physicochemical properties of similar compounds (Karabulut et al., 2014).
Organic Synthesis and Catalysis
Research on Rh(III)-catalyzed oxidative olefination demonstrates the utility of similar compounds in organic synthesis, highlighting the role of the N-O bond as an internal oxidant for selective formation of valuable products (Rakshit et al., 2011).
Propiedades
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-14-4-2-13(3-5-14)16(19)17-9-6-15(18)12-7-10-21-11-8-12/h2-5,12,15,18H,6-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIKZVLZYMZMJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC(C2CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B2378639.png)

![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)


![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)


![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)